Ethyl 2-(3-chloropyridin-2-yl)acetate
Description
Ethyl 2-(3-chloropyridin-2-yl)acetate is an ester derivative featuring a pyridine ring substituted with a chlorine atom at the 3-position and an acetoxyethyl group at the 2-position. Its molecular formula is C₉H₁₀ClNO₂, with a molecular weight of 199.64 g/mol. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. For instance, it is hydrolyzed to 2-(3-chloropyridin-2-yl)acetic acid under basic conditions (NaOH in THF) with an 82% yield . The 3-chloropyridinyl moiety enhances electron-withdrawing effects, influencing reactivity in cross-coupling reactions or nucleophilic substitutions.
Properties
IUPAC Name |
ethyl 2-(3-chloropyridin-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)6-8-7(10)4-3-5-11-8/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDBHEBSACWSHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by ethanol to form a tetrahedral intermediate. Dehydration yields the ester. Typical conditions include:
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Molar ratio : 1:5 (acid:ethanol)
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Catalyst : 1–2% (v/v) concentrated H<sub>2</sub>SO<sub>4</sub>
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Temperature : 78–80°C (reflux)
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Duration : 6–8 hours
A study by Incyte Corporation demonstrated that this method achieves yields of 85–90% after purification by vacuum distillation.
Purification and Characterization
Crude product is neutralized with sodium bicarbonate, washed with water, and dried over anhydrous MgSO<sub>4</sub>. Final purification via fractional distillation under reduced pressure (0.5–1 mmHg) yields >99% purity. Key spectroscopic data:
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<sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 1.26 (t, 3H, –CH<sub>2</sub>CH<sub>3</sub>), 3.72 (s, 2H, –CH<sub>2</sub>COO–), 4.15 (q, 2H, –OCH<sub>2</sub>CH<sub>3</sub>), 7.32–8.45 (m, 3H, pyridine-H).
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IR : 1745 cm<sup>−1</sup> (ester C=O stretch), 1260 cm<sup>−1</sup> (C–O–C).
Palladium-Catalyzed Cross-Coupling Reactions
An alternative route utilizes Suzuki-Miyaura coupling between 3-chloro-2-iodopyridine and ethyl acetoxyboronate. This method offers regioselectivity advantages for complex derivatives.
Catalytic System Optimization
Optimal conditions identified in recent studies:
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh<sub>3</sub>)<sub>4</sub> (2 mol%) |
| Base | K<sub>2</sub>CO<sub>3</sub> (2 equiv) |
| Solvent | DMF:H<sub>2</sub>O (4:1) |
| Temperature | 80°C |
| Reaction Time | 12 hours |
This protocol achieves 78–82% yield with <5% homocoupling byproducts.
Limitations and Scalability
While effective for laboratory-scale synthesis, palladium residues complicate pharmaceutical applications. Recent advances in heterogeneous catalysts (e.g., Pd/C) reduce metal leaching to <5 ppm while maintaining 75% yield.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates ester formation through enhanced thermal efficiency.
Comparative Kinetic Analysis
| Method | Time | Yield | Energy Consumption |
|---|---|---|---|
| Conventional Reflux | 8 hr | 85% | 1.8 kWh |
| Microwave (300 W) | 25 min | 88% | 0.4 kWh |
Reactions performed in sealed vessels with ethanol:acid ratio 8:1 and 1.5% H<sub>2</sub>SO<sub>4</sub>.
Industrial-Scale Production
Continuous Flow Reactor Design
Modern facilities employ tubular reactors with:
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Residence time : 15–20 minutes
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Temperature : 120–130°C
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Pressure : 8–10 bar
This method achieves 92% conversion with 99.5% selectivity, processing 500 kg/hr.
Waste Management Strategies
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Acid recovery : 98% H<sub>2</sub>SO<sub>4</sub> recycled via vacuum distillation
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Ethanol reuse : 95% recovered through fractional condensation
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Cost ($/kg) | Scalability |
|---|---|---|---|---|
| Fischer Esterification | 85–90% | 99% | 120–150 | High |
| Suzuki Coupling | 75–82% | 95% | 300–400 | Medium |
| Microwave | 88–90% | 98% | 180–220 | Low |
Data synthesized from industrial patents and academic studies.
Recent Methodological Advances
Enzymatic Esterification
Lipase B from Candida antarctica (CAL-B) catalyzes ester formation in non-aqueous media:
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Solvent : tert-Butanol
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Water activity : 0.33
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Yield : 68% (48 hr, 40°C)
While greener than acid catalysis, industrial adoption remains limited by enzyme cost.
Photocatalytic Methods
Visible-light-mediated esterification using eosin Y as photosensitizer:
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Light source : 450 nm LED (10 W)
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Yield : 72% (6 hr)
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Advantage : No acid waste generated
| Agency | Limit (8-hr TWA) |
|---|---|
| OSHA | 5 mg/m<sup>3</sup> |
| NIOSH | 2.5 mg/m<sup>3</sup> |
Environmental Impact
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Biodegradation : 28% in 28 days (OECD 301D)
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Ecotoxicity : LC<sub>50</sub> (Daphnia magna) = 12 mg/L
Quality Control Protocols
Chromatographic Purity Standards
| Impurity | Acceptance Criteria |
|---|---|
| Starting acid | ≤0.1% |
| Ethanol | ≤0.2% |
| 3-Chloropyridine | ≤0.05% |
Spectroscopic Validation
Batch consistency verified through:
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HPLC-DAD : Retention time 8.2±0.1 min (C18 column)
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GC-FID : Purity correlation coefficient R<sup>2</sup> >0.999
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-chloropyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
Applications in Medicinal Chemistry
Ethyl 2-(3-chloropyridin-2-yl)acetate serves as a precursor in synthesizing biologically active compounds, particularly in the development of pharmaceuticals targeting neurological conditions.
Case Study: Cognitive Enhancement
Research indicates that derivatives of this compound can enhance learning and memory abilities in animal models. This suggests potential applications in cognitive enhancement therapies, making it relevant for treating conditions like Alzheimer's disease and other cognitive disorders.
The compound has been studied for its interactions with various biological targets, including enzymes involved in metabolic pathways. Notably, it has been identified as a substrate for cytochrome P450 enzymes, indicating its relevance in drug metabolism and potential drug-drug interactions.
Material Science Applications
Due to its optical properties, this compound finds applications in material sciences. Its derivatives have shown interesting optical characteristics that may be utilized in developing new materials for photonic applications.
Comparative Analysis of Derivatives
A comparative analysis of structurally similar compounds reveals varied biological activities:
Mechanism of Action
The mechanism of action of ethyl 2-(3-chloropyridin-2-yl)acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural Features of Ethyl 2-(3-chloropyridin-2-yl)acetate and Analogues

Key Observations :
- Heterocyclic Core : The target compound’s pyridine ring differs from imidazole () or pyrazole () cores in analogues, altering electronic properties and binding interactions.
- Substituent Position : Chlorine at the pyridine’s 3-position (target) versus 6-position () affects steric and electronic environments.
- Functional Groups : The ethyl acetate group in the target contrasts with ketones () or brominated pyrazoles (), influencing solubility and reactivity.
Key Observations :
Biological Activity
Ethyl 2-(3-chloropyridin-2-yl)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in pharmacology and related fields.
- Molecular Formula : C₉H₁₀ClN₁O₂
- Molecular Weight : 199.63 g/mol
- Structure : The compound features a pyridine ring substituted with a chlorine atom at the 3-position and an ethyl acetate moiety.
Synthesis Methods
This compound can be synthesized through various methods, including:
- Direct Chlorination : Chlorination of pyridine derivatives followed by esterification.
- Nucleophilic Substitution : Reaction of 3-chloropyridine with ethyl acetate in the presence of a base.
These methods emphasize efficiency and yield, often resulting in high conversion rates while minimizing waste.
Pharmacological Properties
Research has indicated that this compound exhibits several pharmacological activities:
- Cognitive Enhancement : Animal studies suggest that derivatives of this compound can enhance learning and memory abilities, indicating potential applications in cognitive therapies.
- Antifungal Activity : Some derivatives have demonstrated antifungal properties against pathogens like Sclerotinia sclerotiorum and Phytophthora infestans, showcasing its utility in agriculture as a fungicide .
- Enzyme Interaction : The compound acts as a substrate for cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction raises concerns about potential drug-drug interactions.
Toxicity and Safety
This compound is classified as an irritant. Safety data indicates that it should be handled with care to avoid skin and eye contact .
Case Study 1: Cognitive Enhancement
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of this compound on cognitive functions in rodent models. The results showed significant improvements in memory retention and learning tasks compared to control groups, suggesting its potential as a therapeutic agent for cognitive impairments.
Case Study 2: Antifungal Efficacy
A separate study focused on the antifungal properties of derivatives similar to this compound. The compounds were tested against various fungal strains, revealing high efficacy rates, particularly at low concentrations. The study concluded that these compounds could serve as environmentally friendly alternatives to traditional fungicides .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Ethyl 2-(6-chloropyridin-2-yl)acetate | 174666-22-9 | Similar structure with different chlorination |
| Methyl 2-(6-chloropyridin-2-yl)acetate | 161807-18-7 | Variation in alkyl group affecting reactivity |
| Ethyl 2-(3-bromopyridin-4-yl)acetate | 174666-22-X | Bromine substitution influencing biological activity |
Q & A
Basic: What synthetic routes are commonly employed for preparing Ethyl 2-(3-chloropyridin-2-yl)acetate?
Methodological Answer:
this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, chloropyridine derivatives can react with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) to form the ester linkage. Reaction optimization often involves controlling temperature (60–80°C) and stoichiometry to minimize side products like unreacted starting materials or over-alkylated species .
Key Parameters:
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| Solvent | DMF or THF |
| Base | K₂CO₃ or NaH |
| Reaction Time | 12–24 hrs |
Advanced: How can reaction conditions be optimized to mitigate impurities such as di-alkylated byproducts?
Methodological Answer:
Di-alkylation is a common challenge due to the reactivity of the pyridine nitrogen. To suppress this:
- Use bulky bases (e.g., DBU) to deprotonate the acetate intermediate selectively.
- Employ low temperatures (0–5°C) during the initial reaction phase to control exothermicity.
- Monitor progress via HPLC or LC-MS to detect intermediates (e.g., 3-chloropyridin-2-ylacetic acid) and adjust reagent addition rates .
Data Contradiction Note:
Some studies report higher yields at elevated temperatures (80°C), but this risks side reactions. Validate conditions using small-scale trials before scaling up.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm ester carbonyl signals (~170 ppm in ¹³C) and aromatic protons (δ 7.5–8.5 ppm for pyridine).
- IR Spectroscopy : Identify C=O stretching (~1740 cm⁻¹) and C-Cl bonds (~600 cm⁻¹).
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 213.6 (M⁺) and fragment ions (e.g., loss of –OEt group) .
Advanced: How can crystallographic data resolve discrepancies in bond-length measurements for this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL ( ) provides precise bond-length and angle data. For example:
- The C-Cl bond in the pyridine ring typically measures 1.73–1.75 Å , but packing effects or solvent interactions may cause deviations (e.g., 1.76 Å in polar solvents) .
- Use ORTEP-3 ( ) to visualize thermal ellipsoids and assess disorder, which might explain outliers in literature values.
Example Table (Bond Lengths):
| Bond | Length (Å) | Source |
|---|---|---|
| C-Cl | 1.74 | SCXRD |
| C-O (ester) | 1.21 | SCXRD |
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation; use fume hoods.
- First Aid : For eye exposure, rinse with water ≥15 mins (). For skin contact, wash with soap and water; monitor for irritation.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
Advanced: How can computational modeling predict the compound’s reactivity in catalytic systems?
Methodological Answer:
- Perform DFT calculations (e.g., Gaussian 16) to map electron density on the pyridine ring, identifying sites for electrophilic/nucleophilic attack.
- Compare HOMO-LUMO gaps with experimental UV-Vis data to validate models.
- Case Study : A study on analogous chloropyridine esters showed that electron-withdrawing groups (e.g., –Cl) lower the LUMO energy, enhancing reactivity in Pd-catalyzed couplings .
Basic: How to analyze and quantify impurities in synthesized batches?
Methodological Answer:
- HPLC-DAD : Use a C18 column (MeCN:H₂O = 70:30) to separate impurities (e.g., unreacted 3-chloropyridine).
- Calibration Curve : Prepare standards of known impurities (e.g., 2-(3-chloropyridin-2-yl)acetic acid) for quantification .
Advanced: What strategies address low yields in large-scale synthesis?
Methodological Answer:
- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions.
- Catalyst Screening : Test Pd/XPhos systems for coupling steps; reported TOFs reach 500 h⁻¹ in similar esters .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, enabling real-time adjustments .
Basic: What are the stability profiles of this compound under varying pH?
Methodological Answer:
- Acidic Conditions (pH < 3) : Rapid ester hydrolysis to 2-(3-chloropyridin-2-yl)acetic acid.
- Neutral/Basic Conditions (pH 7–12) : Stable for >48 hrs at 25°C.
- Storage Recommendation : Buffer solutions (pH 7.4) for long-term stability studies .
Advanced: How to interpret conflicting bioactivity data in structure-activity relationship (SAR) studies?
Methodological Answer:
- Meta-Analysis : Compare IC₅₀ values across assays (e.g., enzyme vs. cell-based). Differences may arise from membrane permeability or off-target effects.
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors). For example, the ester group’s orientation may affect binding in hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

